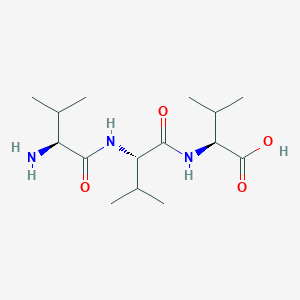

H-Val-Val-Val-OH

CAS No.: 28130-13-4

Cat. No.: VC4552678

Molecular Formula: C15H29N3O4

Molecular Weight: 315.414

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28130-13-4 |

|---|---|

| Molecular Formula | C15H29N3O4 |

| Molecular Weight | 315.414 |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 |

| Standard InChI Key | LSLXWOCIIFUZCQ-SRVKXCTJSA-N |

| SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |

Introduction

H-Val-Val-Val-OH, also known as tri-valine, is a tripeptide composed of three valine amino acids linked together. It is a significant compound in biochemistry and pharmaceutical research, particularly in peptide synthesis and drug development. This article will delve into the chemical properties, applications, and research findings related to H-Val-Val-Val-OH.

Applications of H-Val-Val-Val-OH

H-Val-Val-Val-OH is utilized in various fields due to its unique properties:

-

Peptide Synthesis: It serves as a building block for synthesizing larger peptides, which are crucial in drug development and biological research .

-

Pharmaceutical Development: The compound is used in formulating targeted therapies, especially for conditions like cancer and metabolic disorders .

-

Biotechnology: H-Val-Val-Val-OH enhances the stability and efficacy of biologics, improving their therapeutic potential .

-

Protein Interactions: It aids in studying protein-protein interactions, essential for understanding cellular processes and disease mechanisms .

Research Findings

Research on H-Val-Val-Val-OH is focused on its role in peptide synthesis and its potential applications in pharmaceuticals and biotechnology. Studies have shown that tripeptides like H-Val-Val-Val-OH can be used to develop novel drugs and therapeutic agents by modifying their structure to target specific biological pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume